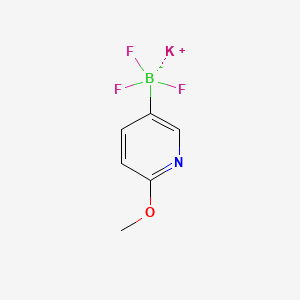

Potassium 2-methoxypyridine-5-trifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(6-methoxypyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-6-3-2-5(4-11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXYOAUUZSFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Potassium 2-methoxypyridine-5-trifluoroborate, also known as potassium trifluoro(6-methoxypyridin-3-yl)borate, is a complex compound with a unique mode of action. .

Biochemical Analysis

Biochemical Properties

Potassium 2-methoxypyridine-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of biaryls through oxidative electrocoupling reactions . It interacts with enzymes, proteins, and other biomolecules, facilitating cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and altering gene expression . The compound’s impact on cellular metabolism is also noteworthy, as it can modulate metabolic flux and metabolite levels, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action, allowing it to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In both in vitro and in vivo studies, researchers have observed that the compound can maintain its activity for extended periods, although its efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular function and potential damage to tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical reactions, as they determine its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function within the cell.

Biological Activity

Potassium 2-methoxypyridine-5-trifluoroborate (CAS No. 1144573-61-4) is an organoboron compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by relevant data tables and research findings.

- Molecular Formula : C₆H₆BF₃KNO

- Molecular Weight : 215.02 g/mol

- Purity : Typically ≥95%

This compound is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction, where it acts as a versatile building block for forming carbon-carbon bonds.

This compound operates through several biochemical pathways:

- Transmetalation : The compound facilitates the transfer of a boron atom to a palladium catalyst during cross-coupling reactions, which is crucial for the formation of new carbon-carbon bonds.

- Enzyme Interaction : It has been shown to suppress the activity of selective enzymes, influencing various metabolic pathways and cellular processes .

Cellular Effects

The compound exhibits significant effects on cellular functions:

- Gene Expression Modulation : It alters gene expression by interacting with specific biomolecules, potentially leading to therapeutic applications in disease models.

- Cell Signaling Pathways : The compound participates in key signaling pathways that regulate cell growth and differentiation .

Case Studies

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in drug development targeting metabolic disorders.

- Application in Drug Synthesis : The compound has been utilized in synthesizing biologically active molecules, including potential pharmaceuticals targeting various diseases such as cancer and neurodegenerative disorders .

Research Findings

Numerous studies have documented the biological activity of this compound:

- Stability and Reactivity : Compared to traditional organoboron compounds, potassium trifluoroborates exhibit superior stability and reactivity, making them ideal for high-throughput experimentation in drug discovery .

- Cross-Coupling Reactions : A study highlighted the efficacy of this compound in facilitating cross-coupling reactions with various electrophiles, yielding high-purity products suitable for further biological testing .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Potassium 2-methoxypyridine-5-trifluoroborate serves as a nucleophilic partner in several cross-coupling reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryls and other complex organic molecules. The compound's ability to react with aryl halides using palladium catalysts makes it a versatile reagent in organic synthesis .

- Metal-Free Synthesis: Recent studies have reported its use in metal-free oxidative electrocoupling reactions to synthesize biaryls, showcasing its adaptability in various synthetic methodologies .

Medicinal Chemistry

The biological activity of this compound and its derivatives has been explored extensively:

- Anticancer Activity: Certain derivatives have demonstrated significant cytotoxic effects against cancer cell lines, inducing apoptosis more effectively than standard chemotherapeutics . For instance, a study on FaDu hypopharyngeal tumor cells revealed that these compounds could serve as promising candidates for cancer therapy.

- Neuroprotective Properties: Some analogs have shown potential as voltage-gated potassium channel blockers, which could be beneficial for treating neurodegenerative conditions such as multiple sclerosis . These findings suggest a neuroprotective role that warrants further investigation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in critical biological pathways. This property highlights its potential as a therapeutic agent for various diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives of this compound. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, crucial for biological applications. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Type Variations

Pyridine-Based Trifluoroborates

Potassium (5-(Difluoromethoxy)pyridin-3-yl)trifluoroborate CAS: 1953098-33-3 Molecular Formula: C₆H₄BF₅KNO Key Differences:

- Difluoromethoxy (-OCF₂H) group replaces methoxy (-OCH₃).

- Positioned at pyridine-3 instead of pyridine-5, altering steric and electronic effects in reactions .

Potassium 2-Fluoro-5-Formylphenyltrifluoroborate

- CAS : 1012868-70-0

- Molecular Formula : C₇H₄BF₄KO

- Key Differences :

- Formyl (-CHO) group introduces strong electron-withdrawing effects, accelerating reactivity in cross-couplings.

- Fluorine substituent at the 2-position increases ring deactivation compared to methoxy .

Phenyl-Based Trifluoroborates

Potassium (3-Methoxyphenyl)trifluoroborate

- CAS : 438553-44-7

- Molecular Formula : C₇H₇BF₃KO

- Key Differences :

- Methoxy group on a phenyl ring (meta position) instead of pyridine.

- Higher hydrogen bond acceptor count (HBA = 3) increases polarity .

Potassium (4-Methoxyphenyl)trifluoroborate

- CAS : 192863-36-8

- Molecular Formula : C₇H₇BF₃KO

- Key Differences :

Data Table: Comparative Analysis

Key Findings from Comparative Analysis

Electronic Effects :

- Methoxy groups (electron-donating) enhance nucleophilicity in cross-couplings, whereas electron-withdrawing groups (e.g., -CHO, -F) increase electrophilicity .

- Pyridine-based trifluoroborates exhibit stronger coordination with palladium catalysts than phenyl analogs, improving reaction efficiency .

Steric and Solubility Factors :

- Ortho-substituted pyridine derivatives (e.g., 2-OCH₃) may experience steric hindrance, slowing reactions compared to para-substituted analogs.

- Lower HBD count (0 for the target compound) reduces aqueous solubility compared to phenyl-based salts with HBD > 0 .

Purity and Stability :

- Commercial grades of trifluoroborates generally range from 95–98% purity. The target compound (97%) is comparable, ensuring reliable performance in synthetic workflows .

Applications in Medicinal Chemistry :

- Pyridine trifluoroborates are preferred for heterocyclic drug scaffolds, while phenyl analogs are common in agrochemical synthesis .

Preparation Methods

Synthesis from Boronic Acid or Boronate Ester

- Starting Materials: 2-methoxypyridine-5-boronic acid or its ester derivative.

- Reagent: Potassium hydrogen fluoride (KHF2).

- Conditions: Mild reaction conditions, often in aqueous or mixed solvent systems.

- Mechanism: The boronic acid’s hydroxyl groups are substituted by trifluoroborate anion via fluoride attack, yielding the potassium trifluoroborate salt.

This approach is favored for its simplicity and the high stability of the product, which is beneficial for storage and subsequent use in cross-coupling reactions.

Alternative Synthetic Route Involving Boron Trifluoride

In some cases, boron trifluoride (BF3) can be used in conjunction with potassium bifluoride (KHF2) and the corresponding methoxypyridine derivative to form the trifluoroborate salt. This method is reported for related compounds such as potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate and may be adaptable for the 2-methoxypyridine-5 derivative.

- Reagents: 5-amino-2-methoxypyridine, KHF2, BF3.

- Conditions: Mild temperature, controlled environment.

- Purification: Recrystallization or chromatography to ensure high purity.

This route allows the introduction of additional functional groups and may offer versatility in industrial scale-up.

Reaction Conditions and Optimization

The reaction conditions for trifluoroborate formation are generally optimized to maximize yield and purity:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water, THF, or mixed aqueous solvents | Facilitates fluoride ion availability |

| Temperature | Ambient to moderate (25–80 °C) | Mild heating may accelerate reaction |

| Reaction Time | Several hours | Monitored by TLC or HPLC |

| Molar Ratios | Slight excess of KHF2 | Ensures complete conversion |

| Purification Method | Recrystallization or chromatography | Removes unreacted starting materials and salts |

These conditions ensure efficient conversion of boronic acids to trifluoroborates with minimal degradation.

Comparative Analysis of Preparation Approaches

| Method | Starting Material | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Boronic acid + KHF2 | 2-methoxypyridine-5-boronic acid | KHF2 | High stability, straightforward | Requires pure boronic acid |

| Methoxypyridine + KHF2 + BF3 | 5-amino-2-methoxypyridine (analog) | KHF2, BF3 | Allows functional group incorporation | More complex, requires controlled conditions |

| Transmetalation or hydroboration (general organotrifluoroborates) | Organometallic precursors | Various metals and boron reagents | Stereospecific, versatile | More steps, specialized reagents |

Research Findings and Applications

- Stability: Potassium trifluoroborates are more stable than boronic acids, resistant to protodeboronation, and easier to handle in air and moisture.

- Cross-Coupling Efficiency: These compounds serve as excellent partners in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C–C bonds with aryl halides under palladium catalysis.

- Industrial Relevance: The preparation methods are scalable, with industrial processes focusing on reaction control and purification to meet high purity standards.

Summary Table: Preparation Methods of this compound

| Step No. | Process Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of boronic acid or ester precursor | 2-methoxypyridine derivative | Standard organic synthesis | Boronic acid or ester formed |

| 2 | Conversion to trifluoroborate salt | KHF2 | Mild aqueous solvent, RT to 80 °C | Potassium trifluoroborate salt |

| 3 | Purification | Recrystallization, chromatography | Ambient to mild heating | Pure, stable trifluoroborate |

Q & A

Basic: What are the established synthetic routes for preparing Potassium 2-methoxypyridine-5-trifluoroborate?

Methodological Answer:

The compound is synthesized via SN2 displacement reactions or boronation of precursor pyridine derivatives. A validated approach involves:

- Precursor Functionalization : Start with tert-butyl-protected methoxyindole derivatives. React with n-BuLi to deprotonate the aromatic ring, followed by boronation using triisopropyl borate .

- Trifluoroborate Formation : Treat the intermediate with aqueous KHF₂ to generate the trifluoroborate salt. Isolation via Soxhlet extraction improves purity and yield .

- Scalability : Optimized protocols allow batch production (e.g., 100 g) by adjusting stoichiometry (1.5 equiv n-BuLi, 3 equiv borate reagents) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm structure. For example, ¹¹B NMR typically shows a quartet near -1 ppm for trifluoroborates .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and boron coordination geometry (e.g., tetrahedral BF₃K⁺ motifs) .

- Elemental Analysis : Validate purity (>95%) via combustion analysis for C, H, N, and B content .

Basic: How is this compound utilized in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Acts as a nucleophilic partner with aryl/heteroaryl halides. Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/H₂O at 60–80°C .

- Substrate Scope : Compatible with electron-deficient aryl chlorides (e.g., 2-chloropyridines) due to the electron-withdrawing methoxy group enhancing boronate stability .

- Workup : Purify products via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can reaction yields be optimized in cross-coupling applications?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for poorly soluble substrates. Add phase-transfer agents (e.g., TBAB) to enhance interfacial reactivity .

- Catalyst Tuning : Employ Buchwald-Hartwig ligands (e.g., XPhos) to stabilize Pd(0) intermediates and reduce side reactions .

- Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time and improves regioselectivity .

Advanced: What factors influence the stability of this compound under storage or reaction conditions?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C. Use molecular sieves in storage vials to prevent hydrolysis .

- Thermal Decomposition : Degrades above 150°C, releasing BF₃. Monitor via TGA-DSC to define safe handling thresholds .

- pH Sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent boronate decomposition .

Advanced: What computational tools support mechanistic studies of its reactivity?

Methodological Answer:

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes and transition states .

- DFT Calculations : Model boron-aryl bond formation energetics with Gaussian09 at the B3LYP/6-31G(d) level .

- Kinetic Profiling : Apply Eyring analysis to experimental rate data for activation parameters (ΔH‡, ΔS‡) .

Advanced: How to address contradictory data in catalytic performance across studies?

Methodological Answer:

- Variable Screening : Systematically test substrate/catalyst pairs (e.g., Pd(OAc)₂ vs. PdCl₂) under identical conditions .

- Controlled Replicates : Conduct triplicate runs with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify reproducibility .

- Meta-Analysis : Compare crystallographic data (CCDC entries) to identify steric/electronic outliers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

- First Aid : For skin contact, rinse with 0.1 M NaOH (pH 10–12) to stabilize borate species, then seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.